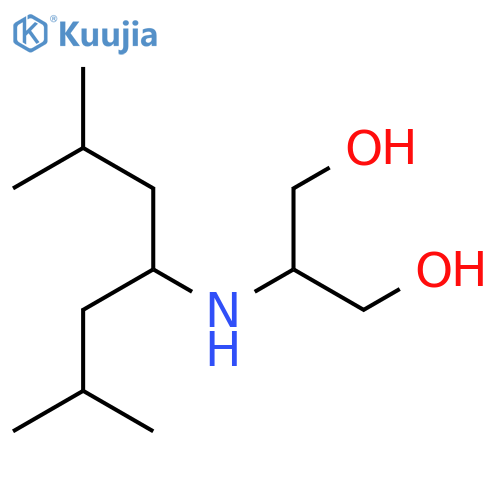Cas no 1490232-51-3 (2-(2,6-dimethylheptan-4-yl)aminopropane-1,3-diol)

1490232-51-3 structure
商品名:2-(2,6-dimethylheptan-4-yl)aminopropane-1,3-diol
2-(2,6-dimethylheptan-4-yl)aminopropane-1,3-diol 化学的及び物理的性質
名前と識別子
-
- 1,3-Propanediol, 2-[[3-methyl-1-(2-methylpropyl)butyl]amino]-
- 2-(2,6-dimethylheptan-4-yl)aminopropane-1,3-diol
-
- インチ: 1S/C12H27NO2/c1-9(2)5-11(6-10(3)4)13-12(7-14)8-15/h9-15H,5-8H2,1-4H3
- InChIKey: QBQBGXYMXWTXNB-UHFFFAOYSA-N
- ほほえんだ: C(O)C(NC(CC(C)C)CC(C)C)CO
2-(2,6-dimethylheptan-4-yl)aminopropane-1,3-diol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-162100-0.05g |
2-[(2,6-dimethylheptan-4-yl)amino]propane-1,3-diol |
1490232-51-3 | 0.05g |
$851.0 | 2023-06-04 | ||
| Enamine | EN300-162100-50mg |
2-[(2,6-dimethylheptan-4-yl)amino]propane-1,3-diol |
1490232-51-3 | 50mg |
$468.0 | 2023-09-22 | ||
| Enamine | EN300-162100-2.5g |
2-[(2,6-dimethylheptan-4-yl)amino]propane-1,3-diol |
1490232-51-3 | 2.5g |
$1988.0 | 2023-06-04 | ||
| Enamine | EN300-162100-0.1g |
2-[(2,6-dimethylheptan-4-yl)amino]propane-1,3-diol |
1490232-51-3 | 0.1g |
$892.0 | 2023-06-04 | ||
| Enamine | EN300-162100-0.5g |
2-[(2,6-dimethylheptan-4-yl)amino]propane-1,3-diol |
1490232-51-3 | 0.5g |
$974.0 | 2023-06-04 | ||
| Enamine | EN300-162100-10000mg |
2-[(2,6-dimethylheptan-4-yl)amino]propane-1,3-diol |
1490232-51-3 | 10000mg |
$2393.0 | 2023-09-22 | ||
| Enamine | EN300-162100-5000mg |
2-[(2,6-dimethylheptan-4-yl)amino]propane-1,3-diol |
1490232-51-3 | 5000mg |
$1614.0 | 2023-09-22 | ||
| Enamine | EN300-162100-100mg |
2-[(2,6-dimethylheptan-4-yl)amino]propane-1,3-diol |
1490232-51-3 | 100mg |
$490.0 | 2023-09-22 | ||
| Enamine | EN300-162100-500mg |
2-[(2,6-dimethylheptan-4-yl)amino]propane-1,3-diol |
1490232-51-3 | 500mg |
$535.0 | 2023-09-22 | ||
| Enamine | EN300-162100-5.0g |
2-[(2,6-dimethylheptan-4-yl)amino]propane-1,3-diol |
1490232-51-3 | 5g |
$2940.0 | 2023-06-04 |
2-(2,6-dimethylheptan-4-yl)aminopropane-1,3-diol 関連文献
-
Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
-
5. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
1490232-51-3 (2-(2,6-dimethylheptan-4-yl)aminopropane-1,3-diol) 関連製品
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
